4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole
Overview
Description
4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile or isothiocyanate, followed by oxidation to introduce the sulfonyl group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide or a thiol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the phenyl group can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(methylsulfonyl)-5-phenyl-1,2,4-triazole
- 4-Methyl-3-(methylsulfonyl)-5-phenyl-1,2,3-triazole
- 4-Methyl-3-(methylsulfonyl)-5-phenyl-1,3,4-thiadiazole
Uniqueness
4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the phenyl group provides additional sites for functionalization and interaction with biological targets. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-9(8-6-4-3-5-7-8)11-12-10(13)16(2,14)15/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGDRICHXKQXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151540 | |
Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116850-44-3 | |
Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole interact with its target and what are the downstream effects?
A1: The research paper investigates the effects of this compound (MDL 27531) on GABA-activated chloride currents in spinal cord motorneurons. While the exact mechanism of interaction isn't fully elucidated in the provided abstract, the study found that MDL 27531 selectively enhanced these currents. [] This suggests that the compound likely acts as a positive allosteric modulator of GABA receptors, increasing the chloride ion influx upon GABA binding. This enhanced chloride influx would lead to hyperpolarization of the motorneurons, reducing their excitability and potentially explaining the compound's antispastic effects.
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